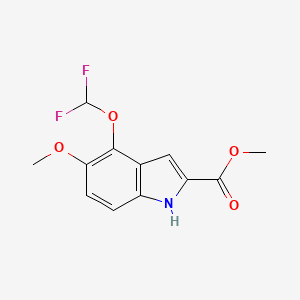![molecular formula C15H13ClN2S2 B6142573 4-chloro-5,6-dimethyl-2-[(phenylsulfanyl)methyl]thieno[2,3-d]pyrimidine CAS No. 793727-54-5](/img/structure/B6142573.png)
4-chloro-5,6-dimethyl-2-[(phenylsulfanyl)methyl]thieno[2,3-d]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Reagents: Chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Conditions: Reflux in an appropriate solvent like dichloromethane.
Attachment of the Phenylsulfanyl Group
Reagents: Phenylthiol and a base such as sodium hydride.
Conditions: Nucleophilic substitution reaction under inert atmosphere.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-5,6-dimethyl-2-[(phenylsulfanyl)methyl]thieno[2,3-d]pyrimidine typically involves multi-step organic reactions
-
Formation of the Thieno[2,3-d]pyrimidine Core
Starting Materials: 2-aminothiophene and a suitable diketone.
Reaction Conditions: Cyclization reaction under acidic or basic conditions to form the thieno[2,3-d]pyrimidine ring.
化学反応の分析
Types of Reactions
-
Oxidation
Reagents: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Products: Sulfoxides or sulfones, depending on the extent of oxidation.
-
Reduction
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Products: Reduced forms of the phenylsulfanyl group, potentially leading to thiols.
-
Substitution
Reagents: Nucleophiles such as amines or alkoxides.
Conditions: Typically carried out in polar aprotic solvents like dimethylformamide.
Products: Substituted derivatives where the chloro group is replaced by the nucleophile.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium hydride in dimethylformamide.
科学的研究の応用
Chemistry
In chemistry, 4-chloro-5,6-dimethyl-2-[(phenylsulfanyl)methyl]thieno[2,3-d]pyrimidine is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The thieno[2,3-d]pyrimidine core is known for its biological activity, and modifications with phenylsulfanyl and chloro groups can enhance its interaction with biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties. Its heterocyclic structure and substituents make it suitable for incorporation into polymers or as a precursor for advanced materials.
作用機序
The mechanism of action of 4-chloro-5,6-dimethyl-2-[(phenylsulfanyl)methyl]thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets. The phenylsulfanyl group can engage in π-π interactions with aromatic residues in proteins, while the chloro group can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
類似化合物との比較
Similar Compounds
- 4-chloro-5,6-dimethyl-2-[(methylsulfanyl)methyl]thieno[2,3-d]pyrimidine
- 4-chloro-5,6-dimethyl-2-[(phenylsulfanyl)methyl]thieno[3,2-d]pyrimidine
Uniqueness
Compared to similar compounds, 4-chloro-5,6-dimethyl-2-[(phenylsulfanyl)methyl]thieno[2,3-d]pyrimidine stands out due to the specific positioning of the phenylsulfanyl group, which can significantly influence its chemical reactivity and biological activity. The presence of both electron-donating and electron-withdrawing groups in the molecule provides a unique balance that can be exploited in various applications.
This detailed overview highlights the significance of this compound in scientific research and industrial applications
特性
IUPAC Name |
4-chloro-5,6-dimethyl-2-(phenylsulfanylmethyl)thieno[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2S2/c1-9-10(2)20-15-13(9)14(16)17-12(18-15)8-19-11-6-4-3-5-7-11/h3-7H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMGYFDMQXHVRGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=NC(=N2)CSC3=CC=CC=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(methylamino)-1-{4-[(3-methylphenyl)methyl]piperazin-1-yl}ethan-1-one dihydrochloride](/img/structure/B6142504.png)


![2-cyclopropyl-4,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B6142531.png)
![{[3-Cyano-6-oxo-4-(trifluoromethyl)-1,6-dihydropyridin-2-yl]thio}acetic acid](/img/structure/B6142542.png)
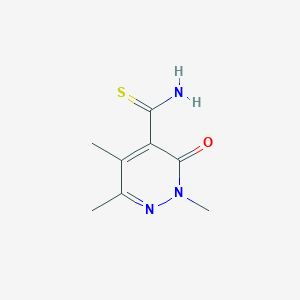
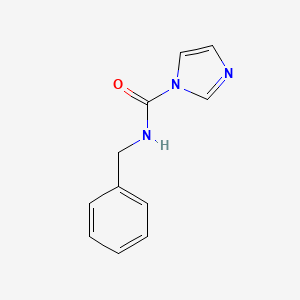

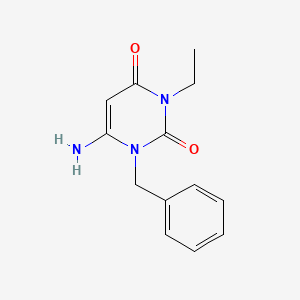
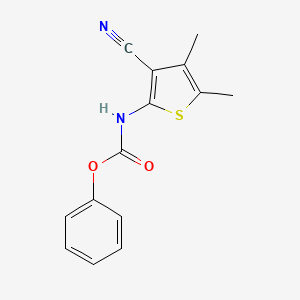
![2-[5-(2-methylpropyl)-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl]acetonitrile](/img/structure/B6142578.png)
![1-[3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]ethan-1-amine](/img/structure/B6142581.png)
